molecular formula C10H14ClN3O3 B1431123 [3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride CAS No. 1426291-27-1

[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride

Cat. No. B1431123
M. Wt: 259.69 g/mol
InChI Key: ANPOQQAGJJFMQY-UHFFFAOYSA-N
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Description

“[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride” is a chemical compound that belongs to the class of Cyclopropane carboxylic acids. The cyclopropyloxadiazole derivative described in the title has been shown to be a functionally selective M 1 partial agonist with antagonist properties in M 2 and M 3 muscarinic receptor assays .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield up to 94% of the product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1nc(no1)C2CC2 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazol ring, which is further connected to an azetidine ring.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing oxadiazole and azetidine structures have been synthesized and evaluated for their antimicrobial properties. For example, Desai and Dodiya (2014) synthesized a series of azetidinone derivatives with a quinoline nucleus containing 1,3,4-oxadiazole moieties. These compounds were tested against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains including Candida albicans, Aspergillus niger, and Aspergillus clavatus, showing significant antimicrobial activity Desai & Dodiya, 2014.

Synthesis and Biological Evaluation

The synthesis of new derivatives incorporating 1,2,4-oxadiazole, 1,3,4-oxadiazole, and azetidine rings has been a focus area, with these compounds being investigated for their potential biological activities. For instance, Saini (2018) reported the synthesis of thiazolidinone and azetidinone derivatives from an indole moiety, which were then evaluated for their anticonvulsant activity. This study highlights the potential use of such compounds in the development of new therapeutic agents Saini, 2018.

Reactivity and Synthesis Techniques

Research has also been conducted on the reactivity of compounds containing oxadiazole and azetidine groups, leading to the development of novel synthesis techniques. For example, Hemming et al. (2013) explored the cycloreversion of oxadiazabicyclo[3.2.0]heptenes to produce 1,2,4-oxadiazoles, demonstrating the utility of 1-azetines as thiocyanate equivalents in synthetic chemistry Hemming et al., 2013.

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-8(15)5-13-3-7(4-13)10-11-9(12-16-10)6-1-2-6;/h6-7H,1-5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPOQQAGJJFMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Reactant of Route 2
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Reactant of Route 4
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Reactant of Route 5
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride

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